1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a prop-2-enyl (allyl) substituent at the 2-position of the piperidine ring. The Boc group is widely used to protect amines during synthetic procedures, ensuring stability under basic or nucleophilic conditions while allowing deprotection under acidic conditions (e.g., trifluoroacetic acid) . The prop-2-enyl group introduces alkene functionality, which may participate in further chemical modifications such as Michael additions or cycloadditions.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-8-14(11(16)17)9-6-7-10-15(14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVNTVMOUXIFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862711-13-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the allyl group and the Boc protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, saturated piperidine derivatives, and various substituted piperidine compounds.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the allyl group can participate in various chemical transformations. The piperidine ring is a common structural motif in many biologically active compounds, contributing to the compound’s potential pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with key analogs:
Structural Analogues of Boc-Protected Piperidine Derivatives
Key Observations :
- Substituent Effects : The prop-2-enyl group provides a reactive alkene for further functionalization, unlike the methoxymethyl group in , which enhances hydrophilicity.
- Steric and Electronic Profiles : The Boc group in all analogs ensures temporary amine protection, but its bulkiness may influence steric hindrance in subsequent reactions.
Physicochemical and Pharmacological Properties
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